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Compound of Interest

Compound Name: Z-360

Cat. No.: B1260678

For Researchers, Scientists, and Drug Development Professionals

Z-360 is an orally active, potent, and selective cholecystokinin-2 receptor (CCK-2R) antagonist
that has demonstrated significant therapeutic potential in preclinical and early clinical studies,
primarily in the context of gastrointestinal cancers and cancer-related pain. This technical guide
synthesizes the current understanding of Z-360, detailing its mechanism of action, summarizing
key quantitative data, outlining experimental protocols, and visualizing associated signaling
pathways.

Core Mechanism of Action

Z-360 exerts its effects by competitively inhibiting the binding of gastrin and cholecystokinin to
the CCK-2 receptor. This receptor is often overexpressed in various gastrointestinal
malignancies and is implicated in tumor growth, proliferation, and angiogenesis. By blocking
this interaction, Z-360 disrupts downstream signaling cascades that promote cancer
progression.[1] Preclinical studies have established that Z-360 possesses a high affinity for the
CCK-2R, with sub-nanomolar binding affinity.[1]

In addition to its anti-tumor effects, Z-360 has shown promise as an analgesic agent,
particularly in the context of severe, opioid-resistant cancer pain.[2][3] This analgesic action is
mediated through the suppression of interleukin-1 (IL-13) production, which in turn prevents
the upregulation of ephrin B1 gene expression and the phosphorylation of the NMDA receptor
NR2B subunit in the pain pathway.[2][3]
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Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical

evaluations of Z-360.

Table 1: In Vitro Efficacy of Z-360

Parameter Cell Line Value Reference
IC50 ((125)I G17 CCK-2R transfected
o sub-nM [1]
binding) cells
Table 2: In Vivo Anti-Tumor Efficacy of Z-360
Cancer Model Treatment Outcome p-value Reference
Gastric ascites Increased
Z-360 _ 0.011 [1]

xenograft survival
Hepatic )

] 81% decrease in
metastasis Z-360 0.02 [1]

tumor growth

xenograft

) 84% decrease in
Orthotopic

) Z-360 + final tumor
pancreatic o ] 0.002 [1]

gemcitabine weight compared

xenograft

to single agents

Table 3: In Vivo Effects of Z-360 on Biomarkers

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17961733/
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17961733/
https://pubmed.ncbi.nlm.nih.gov/17961733/
https://pubmed.ncbi.nlm.nih.gov/17961733/
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Cancer Model

Treatment

Biomarker Change

Reference

Orthotopic pancreatic

xenograft

Z-360 + gemcitabine

Increased apoptosis

[1]

Orthotopic pancreatic

xenograft

Z-360 + gemcitabine

Decreased

microvessel density

[1]

Cancer-induced pain

Inhibition of ephrin B1

) Z-360 gene expression in [2][3]
model (mice)
DRGs
] ] Inhibition of NR2B
Cancer-induced pain o
) Z-360 phosphorylation in the  [2][3]
model (mice) )
spinal cord
Suppression of IL-1
Cancer-induced pain production in the
Z-360 [3]

model (mice)

cancer-inoculated

hind paw

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to

facilitate replication and further investigation.

(125)1 Gastrin-17 (G17) Displacement Assay

¢ Objective: To determine the binding affinity of Z-360 to the CCK-2 receptor.

e Cell Line: CCK-2R-transfected cell lines.

e Procedure:

o Cells expressing CCK-2R are incubated with a fixed concentration of radiolabeled (125)I

Gastrin-17.

o Increasing concentrations of Z-360 are added to the incubation mixture.

o The mixture is incubated to allow for competitive binding.
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o Bound and free radioligand are separated.
o The amount of bound (125)I G17 is quantified using a gamma counter.

o The concentration of Z-360 that inhibits 50% of the specific binding of (125)I G17 (IC50) is
calculated.[1]

G17-Stimulated Calcium Assay

e Objective: To assess the functional antagonism of Z-360 on CCK-2R signaling.
e Cell Line: CCK-2R-transfected cell lines.
e Procedure:

o Cells are loaded with a calcium-sensitive fluorescent dye.

o Cells are pre-incubated with varying concentrations of Z-360.

o Gastrin-17 is added to stimulate the CCK-2R, leading to an increase in intracellular
calcium.

o Changes in fluorescence, corresponding to changes in intracellular calcium levels, are
measured using a fluorometer.

o The ability of Z-360 to inhibit the G17-stimulated calcium influx is quantified.[1]

Western Blotting for Akt Phosphorylation

o Objective: To investigate the effect of Z-360 on the PI3K/Akt signaling pathway.
e Cell Line: Oesophageal cancer cell line.
e Procedure:

o Cells are treated with Z-360, with or without co-treatment with Gastrin-17.

o Cells are lysed, and protein concentrations are determined.
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o Proteins are separated by SDS-PAGE and transferred to a membrane.

o The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt)
and total Akt.

o Horseradish peroxidase-conjugated secondary antibodies are used for detection.
o Bands are visualized using an enhanced chemiluminescence detection system.

o The ratio of p-Akt to total Akt is quantified to determine the level of Akt phosphorylation.[1]

In Vivo Xenograft Models

o Objective: To evaluate the anti-tumor efficacy of Z-360 in vivo.

» Animal Models: Mice with human xenografts for gastric ascites, hepatic metastasis, and
orthotopic pancreatic cancer.

e General Procedure:

o

Human cancer cells are implanted into immunocompromised mice.
o Once tumors are established, mice are randomized into treatment and control groups.

o Z-360 is administered orally. In some studies, it is combined with other chemotherapeutic
agents like gemcitabine.

o Tumor growth is monitored over time. For survival studies, the time to a predetermined
endpoint is recorded.

o At the end of the study, tumors are excised, weighed, and processed for further analysis
(e.g., immunohistochemistry for apoptosis and microvessel density).[1]

Cancer-Induced Pain Model

o Objective: To assess the analgesic effects of Z-360 on cancer-induced pain.

e Animal Model: Mice with cancer cell inoculation in the hind paw.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17961733/
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17961733/
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Procedure:

(¢]

Cancer cells are inoculated into the plantar surface of the mouse hind paw to induce a
pain state.

o Mice are treated with Z-360.
o Pain-related behaviors are assessed.

o At the end of the experiment, dorsal root ganglia (DRGs) and spinal cord tissues are
collected.

o Gene expression of ephrin B1 in DRGs is measured by quantitative PCR.

o Phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord is assessed
by Western blotting.

o IL-1p levels in the cancer-inoculated paw are measured by ELISA.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways and experimental workflows associated with Z-360.
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Caption: Z-360 mechanism of action in cancer cells.
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Caption: Z-360's proposed analgesic signaling pathway.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1260678?utm_src=pdf-body-img
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Model Setup

Implant Human Cancer Cells
into Immunocompromised Mice

y

Allow Tumors to Establish

l

Randomize Mice into
Treatment & Control Groups

Treatment Phase

Administer Z-360 (orally)
+/- Gemcitabine

Monitor Tumor Growth
and Survival

Endpoint Reached

Excise and Weigh Tumors

Immunohistochemistry
(Apoptosis, Microvessel Density)

Click to download full resolution via product page

Caption: In vivo xenograft experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

